5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C15H20N6O and its molecular weight is 300.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.16985928 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial Activity : Compounds related to pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial potential. For example, novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown significant antimicrobial activity, with some compounds exhibiting higher anticancer activity than reference drugs such as doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Activity : The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been reported, with some derivatives showing promising results in cytotoxic activities against cancer cell lines (Rahmouni et al., 2016).
Anti-tubercular Properties
- Tuberculostatic Activity : Derivatives of pyrazolo[1,5-a]pyrimidine, such as 4-(Het)aryl-4,7-dihydroazolopyrimidines, have been synthesized and analyzed for tuberculostatic activity. These studies aim to find new effective treatments for tuberculosis by exploring the structural analogs of known antituberculous agents (Titova et al., 2019).
Synthetic Methodologies for Heterocyclic Compounds
- Synthesis of Heterocyclic Compounds : Research has also focused on the synthesis of heterocyclic compounds containing the pyrazolo[1,5-a]pyrimidine moiety, exploring their potential in various biological activities. This includes the development of novel synthetic methodologies that may facilitate the creation of compounds with enhanced biological properties (Kaping, Helissey, & Vishwakarma, 2020).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, many oxadiazole and pyrazolo[1,5-a]pyrimidine derivatives have shown biological activity, including anticancer , antiviral , and anti-inflammatory effects . The exact mechanism would depend on the specific biological target of the compound.
Safety and Hazards
Future Directions
Given the biological activity observed for many oxadiazole and pyrazolo[1,5-a]pyrimidine derivatives, this compound could be of interest for further study in medicinal chemistry . Future research could involve testing its biological activity against various targets, as well as optimizing its structure for improved potency and selectivity.
Properties
IUPAC Name |
5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-5-11-7-12(16-8-14-19-18-13(6-2)22-14)21-15(17-11)9(3)10(4)20-21/h7,16H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTRTLAJDJLKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)NCC3=NN=C(O3)CC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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